

using triethyloxonium tetrafluoroborate for carbamate trapping

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

CAS No.: 1261170-75-5

Cat. No.: S1800701

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Reagent Overview: Triethyloxonium Tetrafluoroborate

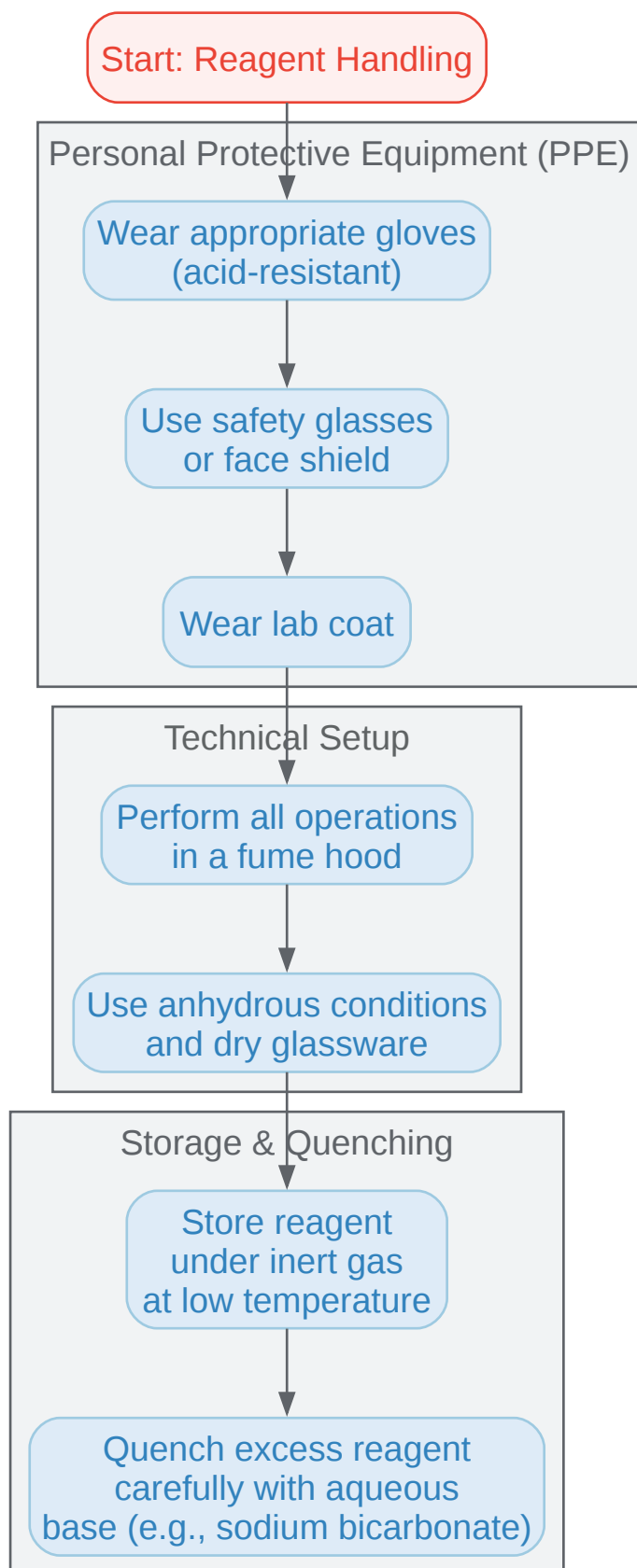
Triethyloxonium tetrafluoroborate, often called Meerwein's salt, is a powerful ethylating agent. Its key characteristic is the ability to transfer an ethyl group ($C_2H_5^+$) to nucleophilic sites, which is the fundamental principle behind its use in various synthesis protocols, including potential carbamate formation [1] [2].

The table below summarizes its essential properties for laboratory handling:

Property	Specification
CAS Number	368-39-8 [3]
Molecular Formula	$C_6H_{15}BF_4O$ [3]
Molecular Weight	189.99 g/mol [3]
Appearance	White to light yellow crystalline powder [3] [2]
Common Form	Often supplied as a ~1.0 M solution in dichloromethane (DCM) [3] [4]
Key Hazard	Moisture sensitive, corrosive [3] [1]

Handling and Safety Requirements

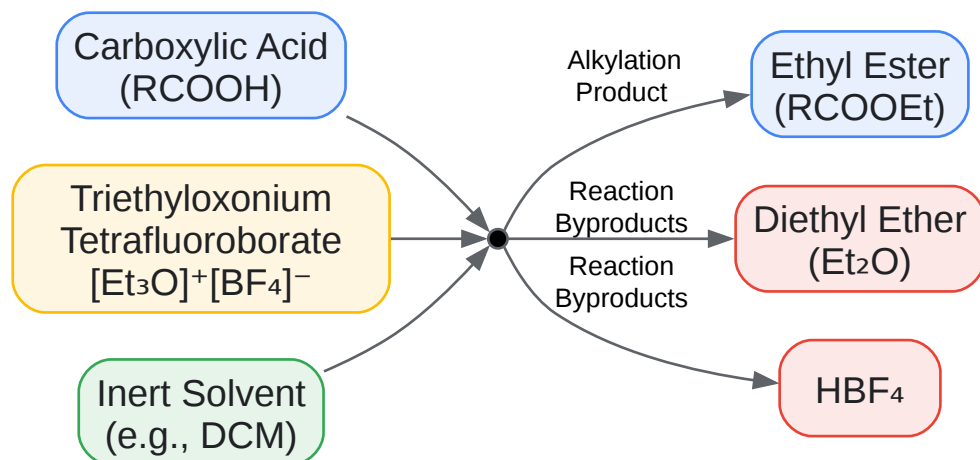
Proper handling of this reagent is critical due to its reactivity. The following workflow outlines the essential safety procedures:



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General Alkylation Protocol

Although a specific carbamate trapping protocol was not found, the general principle for esterification using triethyloxonium tetrafluoroborate is well-established [1]. The reaction typically involves converting a carboxylic acid (RCOOH) to an ethyl ester (RCOOEt) [1].



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This general reaction can be adapted for carbamate trapping, where the reagent likely alkylates an intermediate to form an ethyl carbamate. A plausible general experimental procedure, based on its standard use as an alkylating agent [5] [1], is outlined below.

• Step 1: Reaction Setup

- In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), charge the substrate (e.g., 1.0 mmol).
- Add a dry, inert solvent like dichloromethane (DCM) or chloroform (10-20 mL).
- Cool the mixture to 0°C in an ice bath.

• Step 2: Reagent Addition

- Slowly add triethyloxonium tetrafluoroborate (1.0 to 1.2 equivalents), either as a solid or as a ~ 1.0 M solution in DCM [3] [4], via syringe.
- Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC. Reaction times can vary from 15 minutes to several hours [5].

• Step 3: Work-up

- Carefully quench the *excess reagent* by adding a slow stream of a saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM.
 - Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
- **Step 4: Purification**
 - Purify the crude product using standard techniques such as recrystallization or column chromatography to obtain the desired ethyl carbamate.

Suggested Search Strategies

Since a direct protocol was not available, here are suggestions for how you might find more specific information:

- **Refine Your Literature Search:** Search specialized chemistry databases like SciFinder or Reaxys using the keywords "**triethyloxonium tetrafluoroborate carbamate**". Reviewing the "**References**" sections of the provided Wikipedia articles [6] [1] may also lead to original journal articles that could contain the desired application.
- **Consult Alternative Reagents:** Other alkylating agents like **methyl iodide** or **dimethyl sulfate** are more commonly used for carbamate trapping (e.g., in Boc protection chemistry). You may find more abundant protocols using these reagents.
- **Analyze Reaction Context:** In "carbamate trapping," the reagent is typically used to alkylate a transient intermediate. Identifying the structure of this intermediate is key to predicting and optimizing the reaction conditions.

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References

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To cite this document: Smolecule. [using triethyloxonium tetrafluoroborate for carbamate trapping]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1800701#using-triethyloxonium-tetrafluoroborate-for-carbamate-trapping]

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